Dibenzo[h,rst]pentaphene
Description
Significance within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Materials Science
Dibenzo[h,rst]pentaphene (C₂₈H₁₆) is a significant compound within the vast family of polycyclic aromatic hydrocarbons. ontosight.aiuni.lu Its structure, consisting of a pentaphene (B1220037) core with two additional fused benzene (B151609) rings, results in a large, planar, and highly conjugated π-electron system. ontosight.ai This extensive conjugation is the source of its unique optical and electronic characteristics, which are of great interest for applications in organic electronics and photonics. ontosight.ai
In the realm of materials science, this compound is investigated for its potential use in a variety of organic electronic devices. Research has highlighted its promise as a material for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), owing to its potential for high charge carrier mobility and stability. ontosight.aiacs.org Theoretical calculations support this potential, with density functional theory (DFT) studies suggesting that the highest occupied molecular orbital (HOMO) is delocalized across the molecule. acs.org This delocalization is a key factor for efficient charge transport, a critical property for semiconductor materials. acs.org Specifically, the HOMO level of a derivative has been estimated at -5.07 eV, a suitable value for a p-type active material in OFETs. acs.org
The compound also serves as a model system for understanding the formation and properties of larger, more complex PAHs and graphene-like nanostructures. uhmreactiondynamics.orgoup.com Its synthesis and the study of its derivatives contribute to the broader understanding of structure-property relationships in this class of molecules. acs.orgresearchgate.net
Historical Context and Evolution of Research on this compound
Early research on this compound, also known by synonyms such as tribenzo[a,e,i]pyrene, dates back to at least the early 1970s. iarc.frinchem.org An evaluation by the International Agency for Research on Cancer (IARC) in 1973 mentioned a study on its carcinogenicity in mice. inchem.org The IARC later classified it in Group 3, "Not classifiable as to its carcinogenicity to humans," an evaluation that was reiterated in subsequent reports. inchem.orgnih.gov Early reports also noted its detection in urban air, highlighting its environmental presence. inchem.org
The evolution of research has seen a significant shift from these initial toxicological and occurrence studies to a more focused exploration of its synthesis and material properties. While early work laid the groundwork for its basic chemical and physical characterization, including melting point and spectroscopic data, more recent efforts have concentrated on developing efficient synthetic routes to access the molecule and its derivatives. acs.orgiarc.fr
A notable advancement in its synthesis involves a two-step procedure that includes a Corey-Chaykovsky reaction followed by a dehydrative aromatization. acs.orgfigshare.com This method, utilizing ruthenium-catalyzed chemoselective C-O arylation of dimethoxyanthraquinones, has provided a convenient pathway to produce dibenzo[h,rst]pentaphenes. acs.orgresearchgate.netfigshare.com This progress in synthetic methodology has been crucial, as the synthesis and electronic properties of this compound had previously received limited attention. acs.org
Current Paradigms and Emerging Research Frontiers
Current research on this compound is heavily focused on its application in organic electronics and the development of novel nanographenes. Scientists are exploring how to fine-tune its electronic properties through chemical modification. acs.orgnih.gov The synthesis of derivatives, such as those containing thiophene (B33073) units, is an active area of investigation aimed at creating materials with enhanced performance characteristics. acs.org
One of the emerging frontiers is the use of this compound derivatives as building blocks for larger, more complex nanostructures. For instance, 8,8′-dibromo-5,5′-bibenzo[rst]pentaphene has been used as a precursor for the on-surface synthesis of novel nanographenes. oup.com These larger molecules, with their unique combination of armchair and zigzag edges, exhibit low HOMO-LUMO energy gaps, making them promising for advanced electronic applications. oup.com
Furthermore, the study of axially chiral biaryls based on extended PAHs like benzo[rst]pentaphene is a growing field. nih.gov The synthesis of 5,5′-bibenzo[rst]pentaphene, which exhibits axial chirality, opens up possibilities for developing materials with unique chiroptical properties. nih.gov Computational studies remain a vital tool in this research, helping to predict properties such as enthalpies of formation and isomerization barriers, and guiding the design of new functional materials. nih.govnih.gov The hydrogen abstraction/vinylacetylene addition (HAVA) mechanism, a barrier-less reaction pathway, is also being explored as a potential route for the formation of complex PAHs like this compound in astrophysical environments. uhmreactiondynamics.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₁₆ | uni.lu |
| Molar Mass | 352.4 g/mol | nih.gov |
| Melting Point | 315 °C | iarc.fr |
| CAS Registry Number | 192-47-2 | inchem.org |
Table 2: Computed Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 8.3 | nih.gov |
| Enthalpy of Formation (Gas Phase, 298.15K) | 447.1 kJ/mol | nih.gov |
| Monoisotopic Mass | 352.125200510 Da | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptacyclo[14.10.2.02,7.08,28.010,15.019,27.020,25]octacosa-1(26),2,4,6,8,10,12,14,16(28),17,19(27),20,22,24-tetradecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-21-11-5-6-12-22(21)26-16-18-8-2-4-10-20(18)24-14-13-23(19)27(25)28(24)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNAZSSKDBUVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC=C5C6=CC7=CC=CC=C7C(=C64)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074831 | |
| Record name | Dibenzo[h,rst]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192-47-2 | |
| Record name | Dibenzo[h,rst]pentaphene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(h,rst)pentaphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[h,rst]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZO(H,RST)PENTAPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO4PC996HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Dibenzo H,rst Pentaphene and Its Derivatives
Modern Approaches to Dibenzo[h,rst]pentaphene Core Synthesis
Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of the this compound core. These methods often employ transition-metal catalysis and cascade reactions to achieve high efficiency and selectivity.
Ruthenium-Catalyzed C–O Arylation for Polycyclic Aromatic Hydrocarbon Construction
A noteworthy method for the synthesis of dibenzo[h,rst]pentaphenes involves the ruthenium-catalyzed chemoselective C–O arylation of dimethoxyanthraquinones. acs.orgnih.govfigshare.comresearchgate.net This approach leverages the ability of a ruthenium catalyst, such as RuH2(CO)(PPh3)3, to selectively activate and arylate the C–O bonds at the ortho positions of 1,4- and 1,5-dimethoxyanthraquinones with arylboronates, leading to diarylation products. acs.orgnih.govresearchgate.net This chemoselectivity is crucial as it leaves other potentially reactive C–H bonds on the anthraquinone (B42736) core intact. beilstein-journals.org The resulting diarylated anthraquinones serve as key intermediates for the subsequent construction of the pentaphene (B1220037) framework. acs.orgresearchgate.net
This strategy has been successfully applied to the synthesis of various π-extended aromatic compounds, including multiarylated acenes and dibenzo[fg,qr]pentacenes, highlighting its versatility in PAH synthesis. beilstein-journals.org
Cascade Reaction Sequences: Corey–Chaykofsky Reaction and Dehydrative Aromatization
Following the ruthenium-catalyzed diarylation, a highly efficient two-step cascade reaction sequence is employed to complete the synthesis of the this compound core. acs.orgnih.govfigshare.comresearchgate.net This sequence begins with a Corey–Chaykofsky reaction on the diarylated anthraquinone intermediate. acs.orgnih.govresearchgate.net In this step, a sulfur ylide, typically generated from trimethylsulfonium (B1222738) iodide and a base, reacts with the carbonyl groups of the anthraquinone to form the corresponding diepoxide. nih.gov
The final step is a dehydrative aromatization of the diepoxide intermediate. acs.orgnih.govresearchgate.net This acid-catalyzed cyclization, often using reagents like tin(II) chloride (SnCl2), leads to the formation of the fully aromatic this compound skeleton. acs.orgnih.gov This combination of ruthenium-catalyzed C–O arylation followed by the Corey–Chaykofsky/dehydrative aromatization cascade provides a convenient and effective route to derivatives of dibenzo[h,rst]pentaphenes. acs.orgnih.govfigshare.comresearchgate.net
| Step | Reaction Type | Key Reagents | Intermediate/Product |
| 1 | Ruthenium-Catalyzed C–O Arylation | Dimethoxyanthraquinones, Arylboronates, RuH2(CO)(PPh3)3 | Diarylated Anthraquinones |
| 2 | Corey–Chaykofsky Reaction | Diarylated Anthraquinones, Trimethylsulfonium iodide, Base | Diepoxide |
| 3 | Dehydrative Aromatization | Diepoxide, SnCl2 | This compound derivatives |
Strategic Utilization of Anthraquinone Templates in π-Extended System Synthesis
The use of anthraquinone and its derivatives as templates is a strategic choice in the synthesis of this compound and other π-extended systems. beilstein-journals.orgresearchgate.net Anthraquinones are readily available and offer multiple sites for functionalization. beilstein-journals.org The regioselective arylation of anthraquinone derivatives at either C–H or C–O bonds allows for the synthesis of a wide variety of multiarylated anthraquinone intermediates. beilstein-journals.org
This template-assisted approach provides a modular and versatile platform for constructing complex PAHs. For instance, by employing a stepwise arylation strategy involving both C–O and C–H bond activations on a 1,4-dimethoxyanthraquinone (B1194249) template, it is possible to introduce two different aryl groups, leading to tetraarylanthraquinones. researchgate.net Subsequent transformations of the carbonyl groups can then yield more complex structures like tetrabenzo[a,d,j,m]coronenes. researchgate.net This highlights the power of using anthraquinone as a scaffold to build intricate and functionally diverse polycyclic aromatic systems. beilstein-journals.orgresearchgate.net
Functionalization and Structural Diversification of the this compound Scaffold
Beyond the synthesis of the core structure, the ability to introduce various functional groups onto the this compound scaffold is crucial for tailoring its properties for specific applications.
Regioselective Functionalization Techniques for Aromatic Systems
Regioselective functionalization allows for the precise placement of substituents on the aromatic framework, which is essential for controlling the electronic and physical properties of the resulting molecules. While specific regioselective functionalization techniques for this compound itself are not extensively detailed in the provided search results, the synthesis of its derivatives often relies on the functionalization of the anthraquinone precursor. acs.orgresearchgate.net
For related, larger nanographene structures like dibenzo[hi,st]ovalene (DBOV), regioselective bromination has been successfully demonstrated. researchgate.netchemistryviews.org Treatment of a DBOV derivative with N-bromosuccinimide (NBS) leads to selective bromination at specific positions. researchgate.netchemistryviews.org This dibrominated product can then undergo further functionalization through transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various aryl and ethynyl (B1212043) groups. researchgate.netchemistryviews.org This approach of late-stage functionalization on a pre-formed polycyclic aromatic core is a powerful strategy for creating a library of derivatives with diverse properties. researchgate.net
Synthesis of Substituted and Expanded this compound Congeners
The synthesis of substituted and expanded congeners of this compound has been achieved through various methods, leading to materials with enhanced and tunable properties. One approach involves the synthesis of an isopropoxy-substituted benzo[rst]pentaphene (BPP-OiPr), which exhibited a significantly enhanced photoluminescence quantum yield (PLQY) of 73% compared to the parent compound (13%). beilstein-journals.org This highlights the profound effect that even simple substituents can have on the photophysical properties. beilstein-journals.org
Furthermore, the core structure can be expanded. For example, the synthesis of tetrabenzo[a,d,j,m]coronene derivatives, which can be considered expanded congeners, has been achieved through the ruthenium-catalyzed C–H and C–O arylations of anthraquinone derivatives followed by transformations of the carbonyl groups. researchgate.net These methods allow for the creation of a wide range of substituted and expanded this compound-related structures, paving the way for the development of new functional organic materials. beilstein-journals.orgresearchgate.net
| Derivative | Synthetic Approach | Key Feature |
| Isopropoxybenzo[rst]pentaphene | Modification of reaction conditions during core synthesis | Enhanced photoluminescence quantum yield |
| Tetrabenzo[a,d,j,m]coronenes | Stepwise C–O and C–H arylations of anthraquinone | Expanded π-system |
| Aryl- and ethynyl-functionalized DBOV | Regioselective bromination followed by cross-coupling | Tunable electronic and optical properties |
Preparation of Related Fused-Ring Systems and Biaryl Polyarenes
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like this compound is deeply interconnected with methodologies developed for constructing related molecular architectures. These include other extended fused-ring systems and biaryl polyarenes, which can serve as precursors, fragments, or structural analogues. Key strategies in this field involve intramolecular cyclodehydrogenation, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions, which provide chemists with a versatile toolkit for creating atomically precise carbon-rich structures.
Fused-Ring System Synthesis via Scholl Reaction
The Scholl reaction is a powerful and widely used method for synthesizing larger PAHs and graphene nanoribbons through intramolecular oxidative C-C bond formation. rsc.orgrsc.org This reaction typically employs a combination of an oxidant and a Lewis or Brønsted acid to induce cyclodehydrogenation in precursor molecules. rsc.org The choice of reagents and reaction conditions is critical for controlling the regioselectivity and preventing unwanted side reactions or over-oxidation. chinesechemsoc.orgresearchgate.net
Research has demonstrated that the reactivity of different aromatic units can be exploited for selective bond formation. For instance, in hexaarylbenzene substrates, pyrenyl units are preferentially oxidized over naphthyl and phenyl units, enabling a controlled intramolecular coupling sequence. chinesechemsoc.org The reaction of a substrate containing both pyrenyl and phenyl units with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant in methanesulfonic acid (CH₃SO₃H) at 0 °C resulted in the exclusive formation of C-C bonds between the pyrenyl and phenyl groups, yielding a double rsc.orghelicene. chinesechemsoc.org
| Precursor Substrate | Oxidant / Acid | Conditions | Fused Product | Reference |
| Hexaarylbenzene (3a) | DDQ / CH₃SO₃H | -84 °C | Single C-C bond between pyrenyl units (7) | chinesechemsoc.org |
| Hexaarylbenzene (3a) | DDQ / CH₃SO₃H | 0 °C | Three C-C bonds formed (8) | chinesechemsoc.org |
| Substrate (13) | DDQ / CH₃SO₃H | 0 °C | double rsc.orghelicene (5) | chinesechemsoc.org |
| Dodecamethoxy precursor (17) | DDQ | Room Temp | C₃ᵥ-symmetric cyclized belt (19) | researchgate.net |
Table 1. Examples of Fused-Ring Synthesis via Scholl Reaction.
Fused-Ring System Synthesis via Cycloaddition Reactions
The Diels-Alder, or [4+2] cycloaddition, reaction is a fundamental tool for constructing six-membered rings and has been adapted for the synthesis of complex PAHs. rsc.org This strategy involves the reaction of a diene with a dienophile to form a cyclic adduct. In the context of PAHs, this can be used to build upon an existing aromatic core. For example, the Diels-Alder reaction of 9-anthracenemethanol (B72535) with various N-substituted maleimides has been shown to proceed under mild aqueous conditions, a process that can be significantly promoted by the presence of cyclodextrins. uri.edunih.gov The cyclodextrin (B1172386) is believed to activate the dienophile by encapsulating its hydrophobic substituent. uri.edu The reactivity of PAHs in Diels-Alder reactions generally increases with the size of the aromatic system. rsc.org
A related method, the Dehydro-Diels-Alder (DDA) reaction, expands the scope of cycloadditions by using dehydrobenzenoid compounds to construct complex and sometimes strained cyclic systems. mdpi.com
| Diene | Dienophile | Promoter / Conditions | Product Type | Reference |
| 9-anthracenemethanol (1) | N-cyclohexylmaleimide | Methyl-β-cyclodextrin / 40 °C (aq) | Deplanarized Adduct (3) | uri.edu |
| 7,14-dimesitylbisanthene | Diethyl acetylenedicarboxylate | 120 °C, 24 h | Cycloaddition Adduct | rsc.org |
| Sulfone (11) | N-methylmaleimide (5) | Heat | All-cis endo adduct (14) | mdpi.com |
| Sulfone (11) | Benzoquinone (6) | Heat | Aromatized Adduct (16) | mdpi.com |
Table 2. Examples of Fused-Ring Synthesis via Cycloaddition Reactions.
Biaryl Polyarene Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms, making it indispensable for the synthesis of biaryl compounds. nih.gov The reaction involves a palladium catalyst and a base to couple an organoboron compound (like a boronic acid or ester) with an organic halide. nih.gov This methodology is valued for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants. nih.gov
The Suzuki coupling is foundational for constructing the precursors to more complex fused systems. For instance, sterically crowded o-terphenyl (B166444) crown ethers have been prepared using Suzuki coupling, with the resulting biaryls then being subjected to a Scholl reaction for subsequent cyclization. rsc.org Recent advancements have focused on creating axially chiral biaryls, which are of great interest for applications in materials science and catalysis. A novel approach utilizes biarylhemiboronic esters as bridged biaryl reagents in a palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling, which proceeds with high enantioselectivity. acs.orgnih.govcpu.edu.cn
| Aryl Halide / Reagent | Boron Reagent | Catalyst / Base | Product Type | Reference |
| Iodobenzene | Mesitylboronic acid | Pd(PPh₃)₄ / Various Bases | Sterically Hindered Biaryl | nih.gov |
| Tetrabromodibenzocrown (72) | Boronic acids / Borolanes | Not specified | o-terphenyl crown ether (73) | rsc.org |
| Biarylhemiboronic esters | Aryl Halides | Palladium Catalyst | Axially Chiral Biaryl | acs.orgnih.gov |
Table 3. Examples of Biaryl Synthesis via Suzuki-Miyaura Coupling.
Comprehensive Spectroscopic and Computational Investigations of Dibenzo H,rst Pentaphene
Elucidation of Electronic Structure and Energetics via Quantum Chemical Methods
Quantum chemical methods are indispensable tools for understanding the intrinsic properties of complex molecules like dibenzo[h,rst]pentaphene. These computational techniques provide deep insights into the electronic and geometric structure, as well as the energetic properties of the molecule.
Density Functional Theory (DFT) for Molecular and Electronic Structure Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for large molecules like PAHs, offering a balance between computational cost and accuracy in predicting molecular and electronic properties. nih.gov DFT calculations, particularly using the B3LYP functional, are widely employed to determine optimized geometries, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO) for PAHs. nih.govresearchgate.net
Studies on derivatives of benzo[rst]pentaphene provide insight into the electronic characteristics of the core structure. For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine the HOMO and LUMO energy levels of such compounds. nih.gov These calculations reveal that the photophysical properties are often governed by a molecular symmetry comparable to pyrene, where a formally dark lowest singlet state (S1) becomes emissive through vibronic coupling with a higher-lying bright state (S2). nih.gov Time-dependent DFT (TD-DFT) calculations can accurately predict the energetic positions of these electronic states. nih.gov
For a substituted derivative, 5-isopropoxybenzo[rst]pentaphene, DFT calculations determined the HOMO and LUMO energy levels to be -5.15 eV and -2.00 eV, respectively, resulting in a HOMO-LUMO gap of 3.15 eV. researchgate.net The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and stability of the molecule. ajchem-a.com
Table 1: Calculated Electronic Properties of Benzo[rst]pentaphene Derivatives using DFT
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 5-isopropoxybenzo[rst]pentaphene | -5.15 | -2.00 | 3.15 |
| Benzo[rst]pentaphene-5,8-dione | -6.18 | -3.31 | 2.87 |
Data sourced from DFT calculations. researchgate.net
Ab Initio Calculations for High-Accuracy Energetic and Geometric Characterization
Ab initio methods are computational chemistry methods based on quantum mechanics principles, without the inclusion of empirical parameters. These methods, especially composite model chemistries like the Gaussian-n (Gn) theories, are utilized to achieve high accuracy for energetic and geometric properties. nih.gov
For a large set of PAHs, including this compound, high-level ab initio calculations such as G3B3 and G3MP2B3 have been performed. nih.gov These composite methods compute total molecular energies by combining results from a series of calculations with varying levels of electron correlation and different basis sets. nih.gov Within these schemes, the molecular geometries and vibrational frequencies are typically calculated at a DFT level, for instance, B3LYP/6-31g(d), which has proven to provide reliable geometries for such systems. nih.govhep.com.cn This approach allows for a precise characterization of the molecule's minimum-energy structure on the potential energy surface. nih.gov
Computational Prediction of Thermochemical Parameters, including Enthalpies of Formation
The standard enthalpy of formation is a key thermochemical parameter that describes the relative stability of a molecule and is crucial for predicting energy changes in chemical reactions. hep.com.cn Computational methods provide a reliable route to determine these values, especially for complex molecules where experimental measurements are challenging.
First-principles predictions for the enthalpy of formation (ΔfH°298K) of 669 PAHs, including this compound, have been carried out. nih.gov One approach involves extrapolating DFT calculations to a large basis set limit and then applying a group-based correction scheme. nih.gov Another highly accurate method utilizes composite ab initio theories. For this compound, the enthalpy of formation has been computed using the G3MP2B3 method. nih.gov This calculated value can be compared with previously reviewed experimental or estimated data to assess accuracy.
Table 2: Computed and Reviewed Enthalpy of Formation for this compound
| Compound | CAS Registry No. | Reviewed ΔfH°298K (kJ/mol) | G3MP2B3 Calculated ΔfH°298K (kJ/mol) |
|---|---|---|---|
| This compound | 192-47-2 | 447.1 | 435.0 |
Data sourced from a first-principles prediction study. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules, known as molecular descriptors, with their physicochemical properties. dergipark.org.tr This method allows for the prediction of properties for new or unmeasured compounds based on their chemical structure, which is particularly valuable for large classes of compounds like PAHs. refaad.comunicamp.br
QSPR models have been developed for various properties of PAHs, including boiling point, melting point, and the octanol-water partition coefficient, which are important for assessing their environmental impact. dergipark.org.tr These models typically involve optimizing the geometry of the PAHs and then calculating a range of thermodynamic, electronic, steric, and topological descriptors. While specific QSPR models focusing exclusively on this compound are not extensively documented, the general principles are widely applied to the broader class of benzenoid hydrocarbons to which it belongs. refaad.comarabjchem.org The predictive power of these models relies on building a robust correlation between calculated descriptors and experimental data for a diverse set of compounds. dergipark.org.tr
Advanced Spectroscopic Characterization for Structural and Electronic Insights
Spectroscopic techniques are fundamental for the experimental verification of molecular structures predicted by computational methods and for studying the behavior of molecules in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules. researchgate.net It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C. bhu.ac.in For complex PAHs, NMR is crucial for assigning the specific chemical shifts of each proton and carbon atom, which confirms the molecular connectivity. researchgate.net
The value of NMR spectroscopy lies in its ability to distinguish between chemically non-equivalent nuclei within a molecule. chinesechemsoc.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically produces a single signal, giving direct insight into the carbon framework. bhu.ac.in For complete structural elucidation of complex molecules, two-dimensional (2D) NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish correlations between protons and the carbons they are attached to or are near in the structure. mdpi.com
Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis
Mass spectrometry serves as a fundamental technique for the verification of the molecular mass and investigation of the fragmentation patterns of this compound. The compound, with a molecular formula of C₂₈H₁₆, has a calculated molecular weight of approximately 352.4 g/mol . nih.gov High-resolution mass spectrometry techniques, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, have been effectively employed in the characterization of related polycyclic aromatic hydrocarbons (PAHs), confirming their molecular structures. nii.ac.jp
While specific fragmentation analysis for this compound is not extensively detailed in the provided search results, the general behavior of PAHs under mass spectrometric conditions involves the initial formation of a stable molecular ion (M⁺) due to the conjugated π-system. Subsequent fragmentation is typically limited and may involve the loss of hydrogen atoms or small hydrocarbon fragments. For instance, in the characterization of related compounds like tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene, mass spectrometry is a key tool for structural confirmation. cymitquimica.com
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₁₆ nih.govnih.gov |
| Molecular Weight | 352.43 g/mol nih.gov |
| Monoisotopic Mass | 352.125200510 Da nih.gov |
Electronic Absorption and Emission Spectroscopy for Optical Transition Characterization
The electronic absorption and emission properties of this compound and its derivatives are dictated by their extensive π-conjugated systems. The fluorescence emission behavior of this compound has been noted to be sensitive to the polarity of the solvent. scispace.com For instance, solvents like nitromethane (B149229) and nitrobenzene (B124822) have been observed to selectively quench the fluorescence emission of alternant PAHs, a category that includes this compound. scispace.com
Studies on the related benzo[rst]pentaphene (BPP) and its dimer, 5,5′-bibenzo[rst]pentaphene (BBPP), provide significant insights into the optical transitions. nii.ac.jpelsevierpure.comnih.gov These molecules exhibit photophysical properties reminiscent of pyrene. nii.ac.jp Their absorption spectra are characterized by the presence of a lower energy, formally dark singlet state (S₁) and a higher energy, bright singlet state (S₂). nii.ac.jpnih.gov The S₀-S₁ transition is often symmetry-forbidden, and its weak appearance in the absorption spectrum is attributed to intensity borrowing from the nearby S₂ state through Herzberg–Teller vibronic coupling. nii.ac.jpnih.gov
Fluorescence in both BPP and BBPP originates from the S₁ state, which is populated via ultrafast internal conversion from the S₂ state (occurring in less than 500 fs). nii.ac.jp Notably, the dimer BBPP displays a significantly enhanced photoluminescence quantum yield (PLQY) compared to the monomer BPP, which is a result of greater intensity borrowing from the S₂ state. elsevierpure.comnih.gov The introduction of substituents, such as an isopropoxy group in 5-isopropoxybenzo[rst]pentaphene, can also lead to a substantial increase in the PLQY. researchgate.net
Table 2: Photophysical Data for Benzo[rst]pentaphene (BPP) and its Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | PLQY |
| Benzo[rst]pentaphene (BPP) | 375, 397 | 435, 462 | 0.13 nii.ac.jp |
| 5,5′-Bibenzo[rst]pentaphene (BBPP) | 394, 423 | 450 | 0.44 nii.ac.jp |
| 5-Isopropoxybenzo[rst]pentaphene | Not Specified | Not Specified | 0.73 researchgate.net |
| Benzo[rst]pentaphene-5,8-dione | Not Specified | Not Specified | 0.62 researchgate.net |
Single-Molecule Spectroscopy for Intrinsic Photophysical Studies
Single-molecule spectroscopy is a powerful technique for probing the intrinsic photophysical properties of molecules by eliminating ensemble averaging. While specific single-molecule spectroscopy studies on this compound were not found in the search results, research on related large nanographene molecules like Dibenzo[hi,st]ovalene (DBOV) highlights the potential of this methodology. acs.org
For DBOV, single-molecule spectroscopy at both room and low temperatures has provided novel insights into its photophysics when embedded in a polymer film. acs.org At low temperatures (4.5 K), the emission spectra of single DBOV molecules displayed narrow vibronic lines, which is indicative of weak coupling of the optical transitions to the surrounding polymer matrix. acs.org Such studies allow for a detailed understanding of the electronic structure and dynamics of individual molecules, free from the complexities of bulk measurements. Given the structural similarities, single-molecule spectroscopy could be a valuable tool for elucidating the intrinsic photophysical characteristics of this compound.
Cyclic Voltammetry for Electrochemical Redox Behavior
Cyclic voltammetry is employed to investigate the electrochemical redox properties of molecules, providing information on their HOMO and LUMO energy levels. While direct cyclic voltammetry data for this compound is not available in the provided results, studies on related compounds offer valuable insights.
The electrochemical behavior of 5,5′-bibenzo[rst]pentaphene (BBPP) has been characterized, revealing its redox properties. elsevierpure.comnih.gov Similarly, the redox properties of π-bowls based on a pyracyleno[6,5,4,3,2,1-pqrstuv]pentaphene core have been measured. chinesechemsoc.org These π-bowls exhibit reversible reduction peaks, and their first half-wave reduction potentials are influenced by the presence of electron-withdrawing or -donating substituents. chinesechemsoc.org For instance, the introduction of electron-withdrawing ethynyl (B1212043) groups leads to a positive shift in the reduction potential. chinesechemsoc.org The electron affinities (EAs) and ionization potentials (IPs) can be estimated from the onsets of the reduction and oxidation peaks, respectively. chinesechemsoc.org
Table 3: Electrochemical Data for a Related π-Bowl Semiconductor
| Compound | E₁/₂red (V vs Fc/Fc⁺) | EA (eV) | IP (eV) |
| Pyracyleno[6,5,4,3,2,1-pqrstuv]pentaphene derivative | -1.78 | 3.11 | 5.45 chinesechemsoc.org |
X-ray Crystallography for Solid-State Structure and Molecular Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state and for understanding its intermolecular packing. Although a specific crystal structure for this compound is not detailed in the search results, the technique has been instrumental in characterizing its derivatives and related compounds.
For example, the single-crystal X-ray structure of 5,5′-bibenzo[rst]pentaphene (BBPP) unambiguously confirmed its dimeric nature and the presence of enantiomers due to axial chirality. nii.ac.jp The crystal was grown by slow evaporation from a solution of dichloromethane (B109758) and methanol. nii.ac.jp Similarly, the crystal structure of 5-isopropoxybenzo[rst]pentaphene was determined, revealing a planar BPP core. researchgate.net X-ray crystallography has also been used to confirm the γ-motif crystal packing in a related dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene, which features unique channel formations. These examples underscore the power of X-ray crystallography in elucidating the detailed solid-state arrangements of complex PAHs.
Circular Dichroism Spectroscopy for Enantiomeric Characterization and Axial Chirality
Circular dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This technique is particularly relevant for PAHs that exhibit axial chirality.
A prominent example is 5,5′-bibenzo[rst]pentaphene (BBPP), which possesses axial chirality. nii.ac.jpelsevierpure.com The (M)- and (P)-enantiomers of BBPP have been successfully resolved using chiral high-performance liquid chromatography (HPLC). nii.ac.jpelsevierpure.com Subsequent analysis of the separated enantiomers by circular dichroism spectroscopy allowed for their chiroptical characterization. nii.ac.jpelsevierpure.com Density functional theory (DFT) calculations have indicated a high isomerization barrier of 43.6 kcal/mol for these enantiomers, suggesting their stereochemical stability. nii.ac.jpelsevierpure.com This application of CD spectroscopy is vital for understanding the three-dimensional structure and stereochemistry of chiral PAHs.
Applications of Dibenzo H,rst Pentaphene in Organic Electronics and Advanced Materials
Development of Organic Semiconductor Devices
The rigid, planar structure and tunable electronic characteristics of the dibenzo[h,rst]pentaphene core make it a promising building block for organic semiconductors. These materials are the active components in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where efficient charge transport and luminescence are critical for performance.
This compound has been identified as a material of interest for use in organic light-emitting diodes (OLEDs). ontosight.ai Its potential inclusion in the emissive layer of OLED devices is noted in patent literature concerning the operational stability of such devices. google.com However, the performance of the parent compound, benzo[rst]pentaphene (BPP), has been limited by a low photoluminescence quantum yield (PLQY). beilstein-journals.org Research indicates that pristine BPP possesses a PLQY of only 13%, a consequence of the symmetry-forbidden nature of its first excited singlet state. beilstein-journals.org
To overcome this limitation, research has shifted towards chemically modifying the BPP core. A notable strategy involves the synthesis of derivatives to enhance luminescent properties. For instance, the introduction of an isopropoxy group to create 5-isopropoxybenzo[rst]pentaphene (BPP-OiPr) leads to a dramatic improvement in light emission. beilstein-journals.orgresearchgate.net This derivative exhibits a significantly enhanced PLQY of 73%. beilstein-journals.orgresearchgate.net A related oxidation product, benzo[rst]pentaphene-5,8-dione (BPP-dione), also shows an improved PLQY of 62%. beilstein-journals.orgresearchgate.net These findings underscore the importance of molecular design in tuning the photophysical properties of the this compound framework to create efficient fluorophores for OLED applications. researchgate.net
Photoluminescence Quantum Yield (PLQY) of Benzo[rst]pentaphene Derivatives
| Compound | Photoluminescence Quantum Yield (PLQY) | Reference |
|---|---|---|
| Benzo[rst]pentaphene (BPP) | 13% | beilstein-journals.org |
| 5-isopropoxybenzo[rst]pentaphene (BPP-OiPr) | 73% | beilstein-journals.orgresearchgate.net |
| Benzo[rst]pentaphene-5,8-dione (BPP-dione) | 62% | beilstein-journals.org |
The potential of this compound extends to organic field-effect transistors (OFETs), where efficient charge transport through the semiconductor material is paramount. ontosight.ai The inherent stability and high charge carrier mobility of this class of PAHs make them attractive for these applications. ontosight.ai Research has successfully demonstrated the semiconductor capabilities of this compound derivatives. acs.orgresearchgate.netnih.gov
In a key study, derivatives of this compound were synthesized and fabricated into a bottom-contact OFET device configuration. acs.orgresearchgate.netnih.govfigshare.com This setup allowed for the direct evaluation of the material's charge transport capabilities, leading to the observation of hole-transporting characteristics. acs.orgresearchgate.netnih.govfigshare.com This finding confirms that the this compound scaffold can effectively facilitate the movement of positive charge carriers, a fundamental requirement for p-type semiconductor materials used in OFETs.
OFET Device Characteristics for a this compound Derivative
| Device Configuration | Observed Property | Reference |
|---|---|---|
| Bottom-Contact Transistor | Hole-Transporting Characteristics | acs.orgresearchgate.netnih.gov |
The investigation into the charge-carrying properties of this compound has specifically highlighted its capacity as a hole-transporting material. An efficient two-step synthesis procedure yielded derivatives that were subsequently integrated into electronic devices for characterization. acs.orgnih.gov The experiments confirmed that these polycyclic aromatic hydrocarbons exhibit hole-transporting behavior within a bottom-contact device structure. acs.orgresearchgate.netnih.gov This property is crucial not only for OFETs but also for the hole-transport layers (HTLs) in OLEDs, which facilitate the injection and transport of holes from the anode to the emissive layer, thereby improving device efficiency and stability.
Photonic Applications and Luminescent Materials
Beyond electronic devices, the unique photophysical properties of the this compound framework are being explored for applications in photonics. This research involves designing and synthesizing novel nanographene architectures with tailored light-emitting properties for use in advanced optical materials and potentially as gain media in lasers.
This compound serves as an important structural motif in the bottom-up synthesis of larger, atomically precise nanographenes. beilstein-journals.orgresearchgate.net A primary goal in this field is the creation of materials with high luminescence efficiency for various optical applications. While the parent benzo[rst]pentaphene (BPP) molecule has a low fluorescence quantum yield of 13%, strategic chemical functionalization has proven effective in dramatically enhancing its emissive properties. beilstein-journals.org
The synthesis of 5-isopropoxybenzo[rst]pentaphene (BPP-OiPr) is a prime example of this strategy, boosting the PLQY to an impressive 73%. beilstein-journals.orgresearchgate.net This enhancement transforms the core structure into a highly luminescent material. researchgate.net This approach is part of a broader effort to develop novel nanographene molecules with exceptional optical properties. For instance, related research on dibenzo[hi,st]ovalene (DBOV), another nanographene, has yielded a material with a high fluorescence quantum yield of 79% and strong red emission. researchgate.netnii.ac.jpnih.gov The successful synthesis of these highly fluorescent molecules highlights the potential for creating a new class of luminescent materials based on tailored PAH structures.
A frontier in the application of highly luminescent nanographenes is the exploration of stimulated emission and lasing. These phenomena are prerequisites for using a material as an optical gain medium, the core component of a laser. Research into nanographenes has shown significant promise in this area. nii.ac.jpnih.gov
Specifically, the nanographene dibenzo[hi,st]ovalene (DBOV) has been shown to exhibit stimulated emission. nii.ac.jpnih.gov This discovery indicates its potential as a light-emitting and optical gain material, paving the way for its use in advanced photonic applications, including lasers and light-emitting diodes. researchgate.netnii.ac.jpnih.govacs.org While lasing from this compound itself has not been detailed, the success with the closely related DBOV structure strongly suggests that this class of nanographene molecules represents a promising platform for the development of future organic lasers and photonic devices.
Integration into Photovoltaic Devices and Dye-Sensitized Solar Cells (DSSCs)
The development of efficient and stable hole-transporting materials (HTMs) is a critical aspect of advancing perovskite solar cell (PSC) technology. researchgate.net Polycyclic aromatic hydrocarbons are investigated for these applications due to their potential for high charge mobility and tunable energy levels. researchgate.net While research on this compound itself is emerging, studies on closely related structures demonstrate the promise of this molecular motif.
A notable example involves ladder-type dihydronaphtho[1,2,3,4-rst]pentaphene (DHDNP), a core structure used to build novel HTMs for PSCs. researchgate.netgoogle.com In one study, two new HTMs based on this core, named C1 and C2, were synthesized and evaluated. The introduction of four 4-hexylphenyl groups at the sp³-carbon bridges of the DHDNP core served to improve solubility and control morphology. researchgate.net The energy levels (HOMO/LUMO) and energy gaps of these DHDNP-based molecules were found to be well-suited for use as HTMs in PSCs. researchgate.net
When integrated into perovskite solar cells, the device based on the C1 material achieved a power conversion efficiency (PCE) of 15.96%. This performance is comparable to that of the widely used reference compound, spiro-OMeTAD, which reached 16.38% under identical conditions. researchgate.net The high performance of the C1-based device underscores the potential of the this compound-type framework in constructing effective HTMs for high-performance solar cells. researchgate.net
Dye-sensitized solar cells (DSSCs) represent another area where tailored organic molecules are essential. DSSCs are composed of a dye-sensitized mesoporous semiconductor film (commonly TiO₂), an electrolyte with a redox couple, and a counter-electrode. scielo.br The efficiency of DSSCs relies heavily on the properties of the organic sensitizer (B1316253) dye, which must absorb light broadly and inject electrons efficiently into the semiconductor's conduction band. scielo.brrsc.org While specific integration of this compound into DSSCs is not extensively documented, the principles of molecular engineering applied to organic sensitizers are relevant. For instance, tailoring D-π-A (Donor-π-bridge-Acceptor) sensitizers has led to significant improvements in DSSC efficiency, with recent designs achieving PCEs over 13% using copper-based electrolytes. nih.gov The electronic properties of the this compound core suggest its potential as a building block in future advanced sensitizer designs.
Table 1: Photovoltaic Performance of DHDNP-Based Hole-Transporting Materials
Comparison of key photovoltaic parameters for devices using C1, C2, and the reference compound spiro-OMeTAD.
| HTM | Voc (V) | Jsc (mA cm-2) | FF | PCE (%) |
| C1 | 1.01 | 21.08 | 0.75 | 15.96 |
| C2 | 0.99 | 20.34 | 0.64 | 12.86 |
| spiro-OMeTAD | 1.02 | 21.15 | 0.76 | 16.38 |
| Data sourced from a 2023 study on ladder-type dihydronaphtho[1,2,3,4-rst]pentaphene as a building block for HTMs in perovskite solar cells. researchgate.net |
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the study of systems involving molecular assemblies held together by non-covalent bonds, is crucial for organizing PAHs like this compound into functional architectures. nih.gov The reversible nature of these interactions allows for the formation of dynamic and responsive "smart" materials. For π-conjugated molecules, self-assembly is a powerful bottom-up strategy to create ordered nanostructures with tailored optoelectronic properties, essential for applications in organic electronics. researchgate.net
Directed Self-Assembly Strategies for Ordered Architectures
The ability to direct the self-assembly of this compound and related PAHs into well-defined structures is key to harnessing their collective properties. The final architecture is highly dependent on the molecular design, including the planarity of the core and the nature of peripheral functional groups. researchgate.net
One strategy involves introducing specific interacting groups to guide the assembly process. For example, the incorporation of amide groups can lead to the formation of fibrillar nanostructures through N-H···Cl hydrogen bonding interactions. researchgate.net The geometry of the PAH core also plays a critical role; more planar molecules tend to form H-type supramolecular polymers in a highly cooperative fashion, driven by a combination of hydrogen bonding and π-stacking. researchgate.net
Another approach is to control the packing motifs by altering substituents on the aromatic core. By functionalizing a π-bowl structure—a curved PAH—with different groups, the crystal packing can be systematically controlled, shifting from 1D linear to 1D slipped to 2D herringbone arrangements. chinesechemsoc.org These distinct packing structures directly influence the material's electronic properties, such as charge carrier mobility. Hierarchical self-assembly, where molecules first form small clusters that then grow into larger structures, offers a pathway to produce complex molecular nanostructures. researchgate.net Spectroscopic monitoring of these processes reveals that they often follow a nucleation-growth pathway, leading to a high degree of cooperativity. researchgate.net
Influence of Molecular Design on Supramolecular Polymerization
Supramolecular polymerization is a process where monomeric units associate non-covalently to form one-dimensional polymeric structures. beilstein-journals.org The mechanism and outcome of this process are highly sensitive to the molecular design of the constituent monomers. nih.gov
Thermodynamic models show that supramolecular polymerization can proceed via different mechanisms, such as isodesmic (equal bond strengths) or cooperative (nucleation-elongation) pathways. nih.gov In a cooperative mechanism, an initial energy penalty for nucleation is followed by a more favorable elongation process. nih.gov For example, a heptazine derivative was shown to polymerize cooperatively with an elongation enthalpy of -49.2 kJ mol⁻¹. nih.gov
Molecular design can be used to control this process. Key strategies include:
Introducing Chiral Groups: Attaching chiral side chains to an achiral aromatic core can induce a preferred helical stacking direction (a chiral bias) during supramolecular polymerization. This results in the formation of homochiral helical polymers that exhibit circularly polarized light absorption and emission. nih.gov
Balancing Interactions: The formation of supramolecular polymers in a given solvent requires a delicate balance of directional, non-covalent interactions (like hydrogen bonding or π-stacking) and general solvophobic effects. In aqueous media, for instance, amphiphilic monomers must be designed to favor linear polymer formation over the creation of simple micellar aggregates.
Controlling Ring-Chain Equilibrium: For some systems, there is a temperature-dependent equilibrium between small, cyclic aggregates and long, linear supramolecular polymers. beilstein-journals.org By designing monomers with flexible linkers and specific binding units, it's possible to favor the cyclic form at low temperatures and promote a ring-chain polymerization upon heating. beilstein-journals.org
Structure-Property Relationships in Self-Assembled Systems
The relationship between the self-assembled structure of PAHs and their resulting physical and electronic properties is a cornerstone of materials science. The way molecules arrange themselves in the solid state or in solution directly dictates their function.
A compelling example is found in the study of 5,5′-bibenzo[rst]pentaphene (BBPP), a dimer synthesized from benzo[rst]pentaphene (BPP) units. nii.ac.jp The monomer, BPP, has a relatively low photoluminescence quantum yield (PLQY). However, the dimer, BBPP, exhibits a significantly enhanced PLQY. This is attributed to the dimer's unique structure, which allows for greater intensity borrowing from a nearby bright electronic state (S2) to the formally dark emitting state (S1). nii.ac.jp Furthermore, the dimeric structure of BBPP enables symmetry-breaking charge transfer in polar solvents, a property that suggests high potential for applications like singlet fission if the molecular design is further optimized. nii.ac.jp
The hole-transporting characteristics of this compound derivatives are also a direct consequence of their assembled structure. Devices fabricated from these PAHs have demonstrated effective hole-transporting capabilities, which are essential for their use in organic electronic devices. researchgate.netacs.org The ability of contorted PAHs, such as certain hexabenzocoronene derivatives, to self-assemble into ordered columnar structures is directly linked to their high one-dimensional charge carrier mobility, making them useful as semiconductors. acs.org The specific packing motif—whether it's a slipped-stack or herringbone arrangement—influences the degree of intermolecular electronic coupling, which in turn governs how efficiently charges can move through the material.
Table 2: Photophysical and Energy Gap Data for Benzo[rst]pentaphene (BPP) and its Dimer (BBPP)
Comparison of key photophysical properties for the monomer and dimer forms.
| Compound | Absorption Max (nm) | Emission Max (nm) | PLQY (%) | Optical Energy Gap (eV) |
| BPP (1) | 459 | 468 | 7.9 | 2.65 |
| BBPP (6) | 480 | 488 | 26 | 2.52 |
| Data sourced from a 2022 study on 5,5′-Bibenzo[rst]pentaphene. nii.ac.jp |
Environmental Occurrence, Fate, and Risk Assessment of Dibenzo H,rst Pentaphene
Anthropogenic and Natural Sources of Environmental Contamination
Dibenzo[h,rst]pentaphene, a high molecular weight polycyclic aromatic hydrocarbon (PAH), enters the environment from both human activities and natural processes. Its formation is intrinsically linked to the incomplete combustion of organic matter.
Formation during Incomplete Combustion Processes
This compound is not commercially produced but is formed as a byproduct of incomplete combustion of organic materials. epa.gov This includes a wide range of activities such as the burning of fossil fuels, wood, and other organic matter. fsai.ieoup.comresearchgate.net The formation of PAHs like this compound is a complex process that occurs in flames and during pyrolysis, where organic materials are thermally decomposed in the absence of oxygen. iarc.froup.com The specific conditions of combustion, such as temperature and oxygen availability, influence the types and quantities of PAHs produced.
Presence in Fossil Fuels and Industrial Emissions
Fossil fuels such as coal and crude oil naturally contain a complex mixture of hydrocarbons, including PAHs like this compound. unit.nohep.com.cn Consequently, the extraction, processing, and combustion of these fuels are significant sources of its release into the environment. hep.com.cnijcsrr.org Industrial processes that involve high temperatures and the use of carbon-based materials are major emitters. These include:
Coal coking: The production of coke from coal is a high-temperature process that releases large quantities of PAHs.
Aluminum production: The Soderberg process used in older aluminum smelters involves the baking of a carbon anode, leading to PAH emissions.
Waste incineration: The burning of municipal and industrial waste can be a source of PAHs if combustion is incomplete. researchgate.net
Asphalt (B605645) production and use: The heating of bitumen for asphalt production and paving releases PAHs.
Identification as a Marker for Polycyclic Aromatic Hydrocarbon Pollution
While benzo[a]pyrene (B130552) has historically been used as a primary marker for PAH contamination, the scientific community has recognized the importance of monitoring a wider range of PAHs to better assess risk. fsai.ie this compound is often included in the suite of PAHs analyzed in environmental samples to provide a more comprehensive picture of pollution. epa.gov Its presence, along with other high molecular weight PAHs, can be indicative of specific combustion sources, such as traffic emissions. researchgate.net The ratios of different PAHs can sometimes be used to help identify the origin of the pollution.
Environmental Transport, Distribution, and Persistence
The environmental behavior of this compound is governed by its distinct physicochemical properties. As a high molecular weight PAH, it possesses very low water solubility and low vapor pressure, which dictates its movement and distribution across different environmental compartments. iarc.friarc.fr
Air, Water, and Soil Partitioning Behavior
Due to its low volatility, this compound in the atmosphere is predominantly found adsorbed to particulate matter rather than in the gaseous phase. iarc.frinchem.org This association with airborne particles allows for long-range atmospheric transport. who.int When deposited into aquatic environments, its high octanol-water partition coefficient (log Kow) and organic carbon-water (B12546825) partition coefficient (Koc) cause it to strongly adsorb to suspended solids and bottom sediments. iarc.frepa.govepa.gov As a result, it is not readily found dissolved in the water column but accumulates in the sediment. inchem.org Similarly, in terrestrial environments, this compound binds tightly to the organic matter in soil, limiting its mobility and leaching into groundwater. inchem.orgacs.org
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H16 | nih.gov |
| Molecular Weight | 352.4 g/mol | nih.gov |
| Log Kow (Octanol-Water Partition Coefficient) | 8.3 | nih.gov |
This table presents key physicochemical properties that influence the environmental fate of this compound.
Bioaccumulation and Biomagnification Potential
The lipophilic (fat-loving) nature of this compound, indicated by its high log Kow value, suggests a strong potential for bioaccumulation in organisms. iarc.frepa.gov Aquatic organisms can take up the compound from contaminated water, sediment, and food. europa.eu Organisms living in or near contaminated sediments, such as benthic invertebrates, are particularly susceptible to accumulating high concentrations. While bioaccumulation is a concern, the potential for biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—is less clear and a subject of ongoing research for PAHs in general. vkm.no
Degradation Pathways in Environmental Matrices, including Photodegradation and Biodegradation
The environmental persistence of PAHs like this compound is largely governed by their molecular structure and the environmental conditions they encounter. As a high molecular weight PAH, this compound has low water solubility and low volatility, meaning it predominantly binds to particulate matter in the air, soil, and sediments. who.intiarc.fr This association with particles makes it less available for degradation and facilitates its long-range transport in the atmosphere. researchgate.net
Photodegradation: In the presence of ultraviolet (UV) light from solar radiation, PAHs can undergo photodecomposition. nih.gov This process is a significant degradation pathway for PAHs in the atmosphere and on surfaces. However, the rate of photodegradation can be influenced by various factors, including the intensity of light and the nature of the particulate matter to which the compound is adsorbed. For PAHs dissolved in water or adsorbed on particles, the half-lives can range from a few hours to several days depending on conditions.
Biodegradation: Microbial degradation is a primary mechanism for the removal of PAHs from soil and sediments. nih.gov A number of bacterial and fungal species are capable of metabolizing PAHs, using them as a source of carbon and energy. However, high molecular weight PAHs like this compound are generally more resistant to microbial attack than their lower molecular weight counterparts. The degradation process can be slow, with estimated half-lives in soil ranging from several months to years. Some studies have shown that certain bacterial strains can efficiently degrade high molecular weight PAHs, though the specific pathways for this compound are not well-documented. nih.gov The ultimate goal of degradation is mineralization to carbon dioxide and water, but partial degradation can lead to the formation of other organic compounds, such as quinones. vkm.no
Table 1: Summary of Degradation Processes for High Molecular Weight PAHs
| Degradation Pathway | Environmental Matrix | Key Factors | General Persistence |
| Photodegradation | Atmosphere, Water Surface, Soil Surface | UV Light Intensity, Adsorption to Particles | Half-life of hours to days under direct light. |
| Biodegradation | Soil, Sediments | Microbial Population, Oxygen Availability, Temperature, Adsorption | High persistence, with half-life of months to years. |
| Chemical Oxidation | Atmosphere | Ozone, Nitrogen Oxides, Sulfur Dioxide | Can lead to formation of diones, nitro-PAHs, and sulfonic acids. nih.gov |
Exposure Pathways and Public Health Considerations
Occupational Exposure Assessments and Risk Mitigation
Occupational exposure to PAHs, including this compound, is a significant concern in various industries. who.int Exposure occurs predominantly through inhalation of airborne particulates and dermal contact with contaminated materials. iarc.friarc.fr There is a growing awareness that skin uptake can be a substantial route of exposure. iarc.fr
High-Risk Occupations: Workers in industries that involve the heating, combustion, or use of coal and petroleum-derived products are at the highest risk. iarc.fr This includes:
Coke production safeworkaustralia.gov.au
Coal gasification and coal-tar distillation safeworkaustralia.gov.au
Paving and roofing with coal-tar pitch safeworkaustralia.gov.au
Aluminum production safeworkaustralia.gov.au
Chimney sweeping safeworkaustralia.gov.au
Work with creosote (B1164894) safeworkaustralia.gov.au
Vehicle mechanics and firefighters safeworkaustralia.gov.au
Exposure Assessment and Mitigation: Occupational exposure limits (OELs) have been established for PAH mixtures, such as coal tar pitch volatiles, rather than for individual compounds like this compound. nih.gov For instance, the Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for the benzene-soluble fraction of coal tar pitch volatiles at 0.2 mg/m³ over an 8-hour time-weighted average. nih.gov
Risk mitigation strategies in the workplace focus on minimizing worker exposure through the hierarchy of controls:
Engineering Controls: Implementing systems that ensure adequate ventilation and enclose processes to prevent the release of fumes and particulates. echemi.com
Work Practices: Using methods that reduce direct contact, such as wet methods for cutting materials containing PAHs.
Personal Protective Equipment (PPE): Requiring the use of respirators with appropriate filters and chemical-impermeable gloves and clothing to prevent inhalation and dermal contact. echemi.com
General Population Exposure through Inhalation, Ingestion, and Dermal Contact
For the general population, exposure to this compound and other PAHs is ubiquitous and occurs through multiple pathways. iarc.fr
Inhalation: The primary route of inhalation exposure is through breathing contaminated ambient and indoor air. europa.eu Major sources include:
Vehicle exhaust fumes inchem.org
Industrial emissions inchem.org
Smoke from wood burning in residential heating and forest fires inchem.orgnaturvardsverket.se
Tobacco smoke, which contains high concentrations of PAHs. who.int
Ingestion: Diet is a major source of PAH exposure for non-smokers. nih.gov Food can become contaminated through:
Environmental deposition of airborne PAHs onto crops, particularly vegetables. europa.eu
Contamination of water bodies, leading to accumulation in fish and other aquatic organisms. europa.eu
Food processing and cooking methods such as grilling, roasting, smoking, and barbecuing, which can generate PAHs. europa.eufsai.ie
Dermal Contact: While a less significant pathway for the general population compared to occupational settings, dermal exposure can occur through contact with contaminated soils, dust, or the use of certain consumer products containing coal tar. europa.eu
Table 2: Primary Exposure Pathways for the General Population
| Exposure Pathway | Common Sources |
| Inhalation | Tobacco smoke, urban air pollution, vehicle exhaust, wood smoke. iarc.fr |
| Ingestion | Contaminated food (grilled/smoked meats, vegetables), contaminated water. europa.eu |
| Dermal Contact | Contaminated soil and dust, consumer products (e.g., some coal-tar shampoos). europa.eu |
Biomarkers of Exposure and Effect in Human Populations
Biomonitoring provides a method to assess the internal dose of PAHs resulting from all exposure routes. However, there are no specific biomarkers exclusively for this compound. Instead, biomarkers for the broader class of PAHs are used.
Biomarkers of Exposure: The most widely used biomarker for assessing PAH exposure is 1-hydroxypyrene, a metabolite of the four-ring PAH pyrene. iarc.fr It is measured in urine and serves as a reliable indicator of recent exposure to PAH mixtures. iarc.fr
Biomarkers of Effect: To assess potential harm, researchers measure biomarkers of effect, such as DNA adducts. nih.gov PAHs can be metabolically activated in the body to form reactive intermediates that bind to DNA, forming these adducts. The presence of PAH-DNA adducts in blood or tissues indicates a biologically effective dose has been received and signifies an increased risk of genotoxicity. iarc.frnih.gov
Q & A
Q. What are the established synthetic routes for dibenzo[h,rst]pentaphene, and what challenges arise during its preparation?
this compound is synthesized via multi-step organic reactions, including cyclodehydrogenation and Scholl reactions, which require precise control of temperature and catalytic conditions. Key intermediates like spirocyclic compounds are often isolated using column chromatography, though purification remains challenging due to its low solubility and tendency to form π-π aggregates. For example, Scholl reactions under anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃) are critical for forming fused aromatic rings, but over-reaction can yield undesired byproducts .
Q. How is this compound detected and quantified in environmental or biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV-Vis or fluorescence detection is commonly used. The compound’s distinct UV absorption maxima (e.g., 274, 284, 297, 354 nm) aid identification, though co-elution with structurally similar PAHs (e.g., dibenzo[a,e]pyrene) necessitates advanced separation techniques like reverse-phase chromatography with C18 columns. Trace detection in air samples requires enrichment via solid-phase extraction (SPE) .
Q. What crystallographic data and molecular symmetry features characterize this compound?
Single-crystal X-ray diffraction reveals a planar aromatic core with C₂ symmetry, where benzenoid rings and pentagons contribute to its rigid structure. Sublimation-purified crystals exhibit herringbone packing due to van der Waals interactions, which influence optoelectronic properties .
Advanced Research Questions
Q. What experimental evidence supports the carcinogenic potential of this compound, and how should conflicting data be interpreted?
Subcutaneous injection in mice (0.6 mg in olive oil) induced sarcomas at the injection site, with tumor latency periods varying by sex (180–320 days) . However, the lack of data from oral or inhalation exposure routes and species-specific responses (e.g., no human epidemiological studies) limits conclusive risk assessment. Contradictions arise from its low environmental abundance compared to other PAHs, necessitating dose-response studies across multiple exposure pathways .
Q. How does this compound function as a solvent polarity probe in fluorescence spectroscopy?
Its emission spectrum shows solvent-dependent intensity ratios between the I-band (longer wavelength) and II-band (shorter wavelength). In polar solvents (e.g., ethanol), the I-band intensifies due to stabilization of excited-state dipole moments, a property linked to its C₂ symmetry and π-electron delocalization. This behavior contrasts with non-probe PAHs like benzo[rst]dinaphthopentaphene, making it a unique tool for studying solvation effects .
Q. What computational methods are employed to predict the optoelectronic and thermodynamic properties of this compound derivatives?
Density functional theory (DFT) and time-dependent DFT (TD-DFT) simulations model HOMO-LUMO gaps, absorption spectra, and nonlinear optical responses. For example, doping with alkali metals or organic moieties alters electron affinity and ionization potentials, which can be validated against experimental UV-Vis and cyclic voltammetry data. These studies highlight the compound’s potential in organic semiconductors but require calibration with empirical vibrational spectroscopy .
Methodological Considerations
- Data Contradictions : Discrepancies in carcinogenicity data (e.g., limited animal models vs. absent human data) underscore the need for multi-omics approaches (transcriptomics, metabolomics) to identify biomarkers of exposure .
- Experimental Design : When evaluating fluorescence properties, control for oxygen quenching and aggregation-induced emission (AIE) artifacts by conducting measurements under inert atmospheres and varying concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
